7-Isoquinolinecarboxaldehyde chemical properties
7-Isoquinolinecarboxaldehyde chemical properties
An In-depth Technical Guide to 7-Isoquinolinecarboxaldehyde
Abstract
7-Isoquinolinecarboxaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining the reactive aldehyde group with the versatile isoquinoline scaffold, makes it a valuable precursor for a diverse range of complex molecules. This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic signatures, synthesis, and reactivity. We delve into its critical applications in the development of novel pharmaceuticals, advanced materials, and fluorescent probes, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.
Core Chemical & Physical Properties
7-Isoquinolinecarboxaldehyde (also known as 7-Formylisoquinoline) is a light yellow solid at room temperature.[1] The fusion of a pyridine ring and a benzene ring creates the isoquinoline core, a privileged structure in numerous biologically active compounds.[2] The placement of the aldehyde group at the 7-position significantly influences the molecule's electronic distribution and reactivity.
General & Computed Properties
The fundamental properties of 7-Isoquinolinecarboxaldehyde are summarized below, providing a foundational dataset for experimental design. Data is compiled from authoritative chemical databases.
| Property | Value | Source |
| CAS Number | 87087-20-5 | PubChem[3] |
| Molecular Formula | C₁₀H₇NO | PubChem[3] |
| Molecular Weight | 157.17 g/mol | PubChem[3] |
| Appearance | Light yellow solid | Chem-Impex[1] |
| Purity | ≥ 96% (HPLC) | Chem-Impex[1] |
| IUPAC Name | isoquinoline-7-carbaldehyde | PubChem[3] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)C=O | PubChem[3] |
| InChIKey | QEAGQILEKLFCEK-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 | 1.7 | PubChem[3] |
| Topological Polar Surface Area | 30 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis of the Isoquinoline Scaffold
Conceptual Synthetic Workflow: Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[4] This method is particularly effective for accessing the core structure.
Caption: Conceptual workflow of the Pomeranz-Fritsch isoquinoline synthesis.
Representative Experimental Protocol: Synthesis
This protocol is a representative example adapted from general isoquinoline synthesis procedures and should be optimized for the specific target.
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Schiff Base Formation:
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To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).
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Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.
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Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used directly in the next step.
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Causality: The condensation reaction forms the C=N bond of the Schiff base, which is the precursor for the cyclization step. Ethanol is a suitable solvent that can be easily removed.
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-
Cyclization and Aromatization:
-
Slowly add the crude Schiff base to a stirred solution of concentrated sulfuric acid (75-85%) at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.
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Causality: The strong acid protonates the acetal, initiating cyclization via an electrophilic aromatic substitution mechanism. The subsequent elimination of ethanol drives the formation of the stable aromatic isoquinoline ring.
-
Pour the reaction mixture carefully onto crushed ice and basify with a concentrated NaOH or NH₄OH solution to pH > 10.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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-
Purification:
-
Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
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Causality: Chromatography separates the desired isoquinoline product from unreacted starting materials and side products based on polarity.
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Spectroscopic Characterization
Unambiguous identification of 7-Isoquinolinecarboxaldehyde requires a combination of spectroscopic techniques. The position of the aldehyde group significantly influences the chemical shifts and coupling constants observed in NMR spectra and the vibrational frequencies in IR spectroscopy.[5]
Standard Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the target compound.
Key Spectroscopic Data
| Technique | Key Feature | Typical Value / Observation | Rationale |
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ ~10.0-10.2 ppm | The aldehyde proton is highly deshielded and does not couple with other protons. |
| Aromatic Protons | Multiplets, δ ~7.5-9.5 ppm | Complex splitting patterns arise from the protons on the isoquinoline ring system. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-195 ppm | The C=O carbon is characteristically downfield. |
| Aromatic Carbons | δ ~120-155 ppm | Multiple signals corresponding to the 10 carbons of the isoquinoline ring. | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | Strong, ~1705-1730 cm⁻¹ | This is a characteristic, strong absorption for an aromatic aldehyde.[6] |
| C-H Stretch (Aldehyde) | Two weak bands, ~2720 & ~2820 cm⁻¹ | These bands are diagnostic for the aldehyde C-H bond.[6] | |
| C=N/C=C Stretch | ~1500-1650 cm⁻¹ | Absorptions from the aromatic isoquinoline ring system. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 157.05 | Corresponds to the monoisotopic mass of C₁₀H₇NO.[3] |
Protocol: Spectroscopic Data Acquisition
The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrument: Bruker DRX 600 MHz spectrometer (or equivalent).
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Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
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Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, an increased number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
-
Infrared (IR) Spectroscopy:
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Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Prep: Prepare a thin pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) and pressing it under high pressure. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record a background spectrum first. Then, place the sample in the beam path and acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
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Instrument: Agilent ESI-TOF spectrometer (or equivalent).
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Sample Prep: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
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Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode. Scan over a mass range appropriate for the compound (e.g., m/z 50-500).
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Reactivity and Applications
7-Isoquinolinecarboxaldehyde is a versatile intermediate due to its two primary reactive sites: the electrophilic aldehyde group and the nucleophilic/basic isoquinoline ring. This dual reactivity makes it a valuable precursor in diverse fields.
Caption: Key reactive sites of 7-Isoquinolinecarboxaldehyde.
Pharmaceutical Synthesis
The isoquinoline scaffold is a cornerstone in pharmacology. 7-Isoquinolinecarboxaldehyde serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1]
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Neurological Disorders: It is utilized in the development of compounds targeting neurological pathways.[1]
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Anticancer & Anti-inflammatory Agents: The molecule is a building block for creating novel compounds with potential anticancer and anti-inflammatory properties.[1][2] The isoquinoline alkaloid noscapine, for example, has demonstrated efficacy against various cancer types.[2]
Fluorescent Probes & Dyes
The extended aromatic system of the isoquinoline ring provides a platform for designing fluorescent molecules.
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Biological Imaging: The aldehyde group can be readily derivatized to create fluorescent probes used to visualize cellular processes in real-time, which is crucial for understanding disease mechanisms.[1]
-
Dyes and Pigments: It serves as a precursor in the production of stable dyes and pigments, where its chemical structure contributes to color stability and performance.[1]
Materials Science
The compound's properties are also leveraged in materials science.
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Advanced Materials: It is applied in the development of specialized polymers and coatings, where its incorporation can enhance material performance and durability.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 7-Isoquinolinecarboxaldehyde is considered hazardous.
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[3]
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Handling: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place (0 - 8 °C is recommended).[1]
Conclusion
7-Isoquinolinecarboxaldehyde is more than a simple organic molecule; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined chemical properties, predictable reactivity, and versatile scaffold make it an indispensable intermediate in the quest for novel therapeutics, advanced materials, and sophisticated biological probes. This guide has provided a comprehensive overview, from fundamental properties to practical applications, to empower researchers in leveraging this potent chemical building block to its full potential.
References
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Isoquinoline-7-carbaldehyde | C10H7NO | CID 20510530. PubChem, National Library of Medicine.[Link]
-
Isoquinoline-7-carbaldehyde. African Rock Art.[Link]
-
Isoquinoline-5-carboxaldehyde | C10H7NO | CID 7016853. PubChem, National Library of Medicine.[Link]
-
7-Quinolinecarboxaldehyde | C10H7NO | CID 4712255. PubChem, National Library of Medicine.[Link]
-
5,6,7-trimethoxy-8-isoquinolinecarbaldehyde. ChemSynthesis.[Link]
-
Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412. PubChem, National Library of Medicine.[Link]
-
Isoquinoline-6-carboxaldehyde | C10H7NO | CID 15290359. PubChem, National Library of Medicine.[Link]
-
Isoquinoline synthesis. Química Organica.org.[Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]
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19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
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- 4. Isoquinoline synthesis [quimicaorganica.org]
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- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
